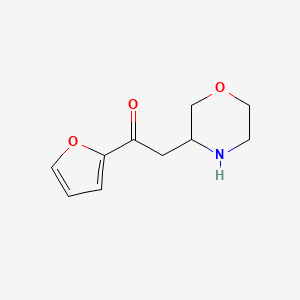

1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone

Description

Contextual Significance of Furan- and Morpholine-Containing Compounds in Drug Discovery

Heterocyclic compounds are the cornerstone of medicinal chemistry, with furan (B31954) and morpholine (B109124) rings being particularly prominent in the design of therapeutic agents. researchgate.netnih.gov

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold found in numerous natural products and synthetic drugs. iosrjournals.orgscispace.comresearchgate.net Its presence can influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov The furan nucleus is a key component in a wide array of pharmaceuticals, contributing to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. iosrjournals.orgscispace.comresearchgate.netwisdomlib.org

The morpholine ring , a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov Its inclusion in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a scaffold for further chemical modification. researchgate.net The morpholine moiety is a common feature in drugs targeting a variety of conditions, underscoring its importance in modern drug development. researchgate.netnih.gov

Rationale for Investigating the 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone Scaffold

The rationale for investigating the this compound scaffold stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. The furan-2-yl ethanone (B97240) portion provides a reactive handle for further synthetic transformations and is a known structural motif in various bioactive compounds. Coupling this with the morpholine ring, known for its favorable physicochemical properties, creates a molecule with a unique three-dimensional structure and chemical characteristics.

Research into analogous structures, such as 4-(5-aryl-2-furoyl)morpholines, has demonstrated that the combination of furan and morpholine moieties can lead to compounds with significant biological activity, particularly in the antimicrobial field. pensoft.netresearchgate.net These findings provide a strong impetus for the synthesis and evaluation of the this compound scaffold and its derivatives.

Overview of Research Domains Applicable to the Compound

Given the well-documented pharmacological profiles of furan and morpholine derivatives, the this compound scaffold is a promising candidate for investigation in several research domains:

Antimicrobial Drug Discovery: The search for new antibiotics and antifungals is a critical area of research. The demonstrated antimicrobial and antifungal activities of furan-morpholine hybrids make this a primary area of interest. pensoft.netresearchgate.neteurekaselect.com

Anticancer Research: Both furan and morpholine derivatives have been explored for their potential as anticancer agents. iosrjournals.orgscispace.com The novel scaffold could be a starting point for the development of new cytotoxic or targeted therapies.

Neuropharmacology: The morpholine ring is present in several centrally acting drugs. Investigating the neurological effects of this compound and its analogues could reveal new therapeutic avenues for neurological disorders.

Anti-inflammatory Agents: Furan-containing compounds have shown promise as anti-inflammatory agents. iosrjournals.orgwisdomlib.org The unique structure of the target compound could lead to the discovery of novel anti-inflammatory drugs.

Detailed Research Findings on Structurally Related Compounds

While specific research on this compound is limited in publicly available literature, a study on the synthesis and antimicrobial activity of a series of 4-(5-aryl-2-furoyl)morpholines provides valuable insights into the potential of this structural class. pensoft.netresearchgate.net These compounds share the core furan and morpholine moieties linked by a carbonyl group.

In this research, a series of 4-(5-aryl-2-furoyl)morpholines were synthesized and screened for their antimicrobial activity against a panel of bacteria and fungi. pensoft.netresearchgate.net The general synthetic route involved the reaction of 5-arylfuran-2-carbonyl chlorides with morpholine. pensoft.netresearchgate.net

The antimicrobial screening revealed that while most of the synthesized compounds exhibited low to moderate activity, certain derivatives showed significant antifungal activity. pensoft.netresearchgate.net Specifically, compounds with a nitro group on the aryl substituent displayed noteworthy activity against Cryptococcus neoformans. pensoft.netresearchgate.net

Table 1: Antimicrobial Activity of Selected 4-(5-Aryl-2-furoyl)morpholines pensoft.netresearchgate.net

| Compound | R-Group (Aryl) | Antifungal Activity against C. neoformans (% Growth Inhibition at 32 µg/mL) |

| 7a | 4-Chlorophenyl | Moderate |

| 7b | 4-Nitrophenyl | High (85.1-100.7%) |

| 7c | 2,5-Dichlorophenyl | Weak |

These findings highlight the potential of the furan-morpholine scaffold as a template for the development of new antifungal agents. The electronic nature of the substituents on the furan ring appears to play a crucial role in determining the biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-morpholin-3-ylethanone |

InChI |

InChI=1S/C10H13NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8,11H,3,5-7H2 |

InChI Key |

GYZCJDVHZYQKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Furan 2 Yl 2 Morpholin 3 Yl Ethanone and Its Analogs

Retrosynthetic Analysis of the 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. The analysis of this compound begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical transformations.

The most logical disconnection point in the target molecule is the carbon-nitrogen bond linking the ethanone (B97240) backbone to the morpholine (B109124) ring. This disconnection is based on the common and efficient reaction of an α-haloketone with a secondary amine to form a new C-N bond. This leads to two key precursors: a furan-2-ylethanone building block and a functionalized morpholine ring.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach simplifies the synthesis into three main challenges:

The synthesis of a suitable furan-2-ylethanone precursor, such as 2-halo-1-(furan-2-yl)ethanone.

The construction of the morpholine ring, specifically a 3-substituted morpholine.

The development of a strategy to link these two fragments, which in this case is a direct condensation reaction.

Precursor Synthesis Pathways

The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the synthetic routes to the furan-2-ylethanone building block and the morpholine ring, as well as the chemistry required to link them.

The furan-2-ylethanone core of the target molecule is typically derived from 2-acetylfuran (B1664036), a readily available starting material. The industrial synthesis of 2-acetylfuran often involves the Friedel-Crafts acylation of furan (B31954) with acetic anhydride. wikipedia.org

To prepare a precursor suitable for coupling with the morpholine ring, 2-acetylfuran can be halogenated at the α-position. For instance, bromination of 2-acetylfuran can yield 2-bromo-1-(furan-2-yl)ethanone. This reaction is typically carried out by treating 2-acetylfuran with bromine in a suitable solvent like dioxane and ether. nih.gov

Table 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone

| Starting Material | Reagent | Solvent | Product |

| 2-Acetylfuran | Bromine | Dioxane/Ether | 2-Bromo-1-(furan-2-yl)ethanone |

This α-haloketone is a versatile electrophile, primed for reaction with nucleophiles such as the secondary amine of the morpholine ring.

The morpholine moiety is a prevalent feature in many biologically active compounds due to its favorable physicochemical properties. oup.com Numerous methods have been developed for the synthesis of substituted morpholines. For the purpose of synthesizing the target molecule, a method that yields a 3-substituted morpholine is required.

One effective strategy involves the cyclization of amino alcohols. For example, a sequence of coupling, cyclization, and reduction reactions starting from easily accessible amino alcohols and α-halo acid chlorides can provide various substituted morpholines. thieme-connect.com An indium(III)-catalyzed intramolecular reductive etherification has also been reported as an efficient method for constructing substituted morpholine derivatives. oup.com

More specifically for 3-substituted morpholines, an enantioselective synthesis from aminoalkyne substrates has been developed, employing a tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org Another approach involves the diastereoselective synthesis of 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org

Table 2: Selected Methods for Substituted Morpholine Synthesis

| Method | Starting Materials | Key Features |

| Coupling, Cyclization, Reduction | Amino alcohols, α-halo acid chlorides | Versatile for mono-, di-, and trisubstituted morpholines. thieme-connect.com |

| Reductive Etherification | Keto alcohols | Indium(III)-catalyzed, good functional group tolerability. oup.com |

| Tandem Hydroamination/ATH | Aminoalkynes | Enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org |

| Ring Opening | Tosyl-oxazetidine, α-formyl carboxylates | Diastereoselective synthesis of 2- and 3-substituted morpholines. acs.org |

The choice of method would depend on the desired substitution pattern and stereochemistry of the final morpholine ring.

The "linker" in the context of this compound is the ethanone unit that connects the furan and morpholine rings. The key chemical transformation to form this linkage is the nucleophilic substitution reaction between the α-carbon of the furan-2-ylethanone precursor and the nitrogen atom of the morpholine ring.

The nitrogen atom of the morpholine ring is a secondary amine and acts as a nucleophile. The carbon atom adjacent to the carbonyl group in 2-bromo-1-(furan-2-yl)ethanone is electrophilic due to the presence of the bromine atom, a good leaving group. The reaction between these two precursors would result in the formation of the desired C-N bond. This type of reaction is a well-established method for the synthesis of α-amino ketones.

Direct Synthetic Approaches to this compound

While a stepwise approach involving the synthesis of precursors followed by their coupling is a robust strategy, direct synthetic methods that form the target molecule in a more convergent manner are also of interest.

The most direct synthetic approach to this compound is the condensation reaction between 2-bromo-1-(furan-2-yl)ethanone and a 3-substituted morpholine. This reaction would typically be carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Table 3: Proposed Condensation Reaction for this compound

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2-Bromo-1-(furan-2-yl)ethanone | 3-Substituted Morpholine | e.g., Triethylamine, Potassium Carbonate | e.g., Acetonitrile (B52724), DMF | This compound |

The reaction conditions, such as the choice of base and solvent, would need to be optimized to maximize the yield and minimize side reactions. The reactivity of the morpholine nitrogen will be influenced by the substituent at the 3-position.

An example of a similar reaction is the synthesis of 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone, where furacyl bromide (2-bromo-1-(furan-2-yl)ethanone) is refluxed with 1H-indazole in toluene. nih.gov This demonstrates the feasibility of using 2-bromo-1-(furan-2-yl)ethanone as an alkylating agent for nitrogen heterocycles.

Mannich-type Reactions for Morpholine Incorporation

The Mannich reaction is a cornerstone in organic synthesis for the aminomethylation of acidic protons, making it a valuable tool for incorporating a morpholine moiety. oarjbp.comuobaghdad.edu.iq This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a secondary amine like morpholine. oarjbp.com In the context of synthesizing furan-containing structures, a furan derivative with an active hydrogen can serve as the carbon-based nucleophile.

The classic Mannich reaction involves the condensation of an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. oarjbp.com The reaction proceeds via the formation of an Eschenmoser-like salt from the amine and aldehyde, which then undergoes nucleophilic attack by the active hydrogen compound. oarjbp.com For the synthesis of the target scaffold, a suitable furan-containing ketone could react with formaldehyde and a morpholine derivative. Given the lower reactivity of furan compared to other heterocycles like pyrrole, the presence of activating groups on the furan ring can facilitate the reaction and improve yields. quimicaorganica.org

More advanced strategies, such as the vinylogous Mannich reaction, have also been developed. A one-pot, three-component vinylogous Mannich reaction of trimethylsilyloxyfuran with various nitrogen-containing heterocycles demonstrates a diastereoselective approach to producing related structures. researchgate.net This highlights the adaptability of Mannich-type reactions in constructing complex heterocyclic systems.

| Reaction Type | Components | Key Features | Reference |

| Classic Mannich Reaction | Furan derivative (with active H), Formaldehyde, Morpholine | Fundamental C-C bond-forming reaction for aminomethylation. Ring activators on furan can improve yield. | oarjbp.comquimicaorganica.org |

| Vinylogous Mannich Reaction | Trimethylsilyloxyfuran, Electrophile, Nitrogen Heterocycle | A one-pot, three-component reaction that can offer high diastereoselectivity. | researchgate.net |

| Single-Step Mannich Base Synthesis | Morpholine, Substituted Benzaldehyde, N-phenylacetamide | Variation of the Mannich reaction using a pre-formed enolate equivalent. | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single pot to form a product that incorporates nearly all atoms from the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently detailed, the principles of MCRs are readily applicable to the synthesis of its core components. For instance, various MCRs exist for the synthesis of highly substituted furan rings. organic-chemistry.orgijsrst.com Similarly, green synthetic routes utilizing one-pot multicomponent reactions of aziridines, nitromethane, and carbon disulfide have been developed to produce morpholine-2-thione derivatives. iau.ir This demonstrates the potential for MCR strategies to construct the morpholine ring system efficiently. A hypothetical MCR approach could involve the convergent synthesis of the target molecule by combining a furan-containing precursor, an amino alcohol derivative, and a third component that forges the ethanone linker in a single, efficient operation.

Chemical Modification and Derivatization of the this compound Core

Substituent Variation on the Furan Ring

The furan ring is amenable to a variety of chemical modifications, particularly through electrophilic substitution reactions, allowing for extensive derivatization. pharmaguideline.com The reactivity of the furan nucleus enables the introduction of a wide range of substituents, which can be used to modulate the properties of the final compound.

Common electrophilic substitution reactions applicable to the furan moiety include:

Nitration : Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation : Furan can be sulfonated with reagents such as a pyridine-sulfur trioxide complex at room temperature to yield 2,5-disubstituted products. pharmaguideline.com

Halogenation : Direct reaction with chlorine and bromine can be vigorous. Milder conditions, such as bromination with dioxane at low temperatures, are used to produce monohalogenated furans, typically at the 2-position. pharmaguideline.com

Acylation : Friedel-Crafts acylation with acid anhydrides or halides often requires a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

Alkylation : Friedel-Crafts alkylation is challenging due to the acid sensitivity of the furan ring, but can be accomplished with mild catalysts. pharmaguideline.com

Further modifications can be achieved by leveraging advanced cross-coupling methodologies. For example, a furan ring can be converted into an unstable acyl chloride and subsequently used in Stille cross-coupling reactions with various aryltributyl tin reagents to introduce aryl or heteroaryl ketone substituents. nih.gov

| Reaction | Reagents | Typical Outcome | Reference |

| Nitration | Acetyl nitrate | Introduction of a nitro group | pharmaguideline.com |

| Halogenation | Br₂ in Dioxane (-5°C) | Forms 2-bromofuran | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ | Forms furan-2-sulfonic acid | pharmaguideline.com |

| Acylation | Acetic anhydride, BF₃ | Forms 2-acetylfuran | pharmaguideline.com |

| Arylation | Arenes, TfOH | Friedel-Crafts type arylation | mdpi.com |

Modifications of the Morpholine Moiety

The morpholine ring offers multiple sites for chemical modification, primarily at the nitrogen atom and, with more complex synthesis, at the carbon atoms of the ring. N-functionalization is the most straightforward approach, leveraging the nucleophilicity of the secondary amine. taylorandfrancis.com

Key modification strategies include:

N-Alkylation and N-Arylation : The nitrogen atom can be readily alkylated using alkyl halides or subjected to palladium-catalyzed N-arylation to introduce a wide array of substituents. e3s-conferences.org

N-Acylation : Reaction with acyl chlorides or anhydrides provides the corresponding N-amides. For example, morpholine-4-carbonyl chloride can be used to attach the morpholine moiety to other scaffolds. mdpi.com

C-Substitution : The synthesis of C-substituted morpholines is more complex and often involves building the ring from acyclic precursors. e3s-conferences.org For instance, enantiopure cis-3,5-disubstituted morpholines can be prepared from amino alcohols via a multi-step sequence involving a key Pd-catalyzed carboamination reaction. e3s-conferences.org This approach allows for the introduction of substituents at specific carbon atoms with stereochemical control.

The versatility of the morpholine moiety allows it to serve as a key building block in medicinal chemistry, where its ability to enhance solubility and interact with biological targets is highly valued. e3s-conferences.orgmdpi.com

Alterations of the Ethanone Linker

Potential modifications to this linker include:

Reduction of the Ketone : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation introduces a new chiral center and changes the electronic nature of the linker. researchgate.net

Introduction of Unsaturation : An α,β-unsaturated ketone system, analogous to a chalcone (B49325), can be synthesized. tuiasi.ro Such systems are valuable intermediates themselves, susceptible to further reactions like Michael additions, where nucleophiles add to the β-carbon of the double bond. researchgate.nettuiasi.ro

Chain Extension or Homologation : Standard organic reactions can be employed to extend the two-carbon chain, providing access to propanone or butanone analogs.

Cyclization Reactions : The ethanone linker can participate in cyclization reactions. For example, chalcone analogues can react with hydrazine (B178648) to form pyrazoline rings, effectively replacing the linker with a new heterocyclic system. tuiasi.ro

These alterations provide a means to systematically probe the structure-activity relationships of the core scaffold.

Synthesis of Stereoisomers and Chiral Resolution (if applicable)

The core structure of this compound contains a chiral center at the C-3 position of the morpholine ring. The synthesis and separation of its stereoisomers are crucial for understanding its biological activity, as enantiomers often exhibit different pharmacological profiles. Two primary strategies are employed to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis : This approach aims to create the desired stereoisomer directly. A common method involves using enantiopure starting materials from the chiral pool. researchgate.net For instance, the synthesis of chiral C-substituted morpholines can be achieved by starting with optically pure amino alcohols, which guide the stereochemistry of the ring-forming reaction. researchgate.net Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is one such method to produce chiral morpholines with high diastereoselectivity. banglajol.info Catalytic enantioselective methods, while less common for the morpholine core itself, have been developed for related heterocycles like morpholinones, utilizing chiral catalysts to control the stereochemical outcome. researchgate.net

Chiral Resolution : This strategy involves the synthesis of the compound as a racemic mixture, followed by the separation of the enantiomers. A widely used and effective technique for this is semi-preparative chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation and isolation as pure stereoisomers. nih.gov Another classical approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. jku.at

Preclinical Biological Evaluation of 1 Furan 2 Yl 2 Morpholin 3 Yl Ethanone and Its Derivatives

In Vitro Biological Screening Platforms

The evaluation of furan (B31954) and morpholine (B109124) derivatives has been conducted using a variety of in vitro platforms to determine their potential therapeutic applications. These platforms are essential for the initial screening of compounds to identify their biological effects before any further preclinical development.

Antimicrobial Activity Assessment

Furan and morpholine derivatives have been extensively studied for their antimicrobial properties. nih.govproquest.comresearchgate.netijabbr.com The furan nucleus, in particular, is a key structural component in many compounds with demonstrated antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net Similarly, the morpholine ring is a recognized pharmacophore in several antimicrobial agents.

Derivatives containing the furan moiety have shown activity against a range of both Gram-positive and Gram-negative bacteria. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. ijabbr.com Another study highlighted that 2,4-disubstituted furan derivatives exhibited notable antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. ijabbr.com Additionally, 1-benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial effects against Gram-positive bacteria such as Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. ijabbr.com

Morpholine derivatives have also been identified as potent antibacterial agents. Certain derivatives have displayed a broad spectrum of action, with high inhibitory activity against a significant percentage of tested bacterial strains, showing inhibition zones ranging from 16 to 31 mm. researchgate.netpreprints.org Some morpholine compounds were particularly effective against various Enterococcus species at low concentrations. researchgate.net Furthermore, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines exhibited excellent antibacterial activity against a panel of bacteria including S. aureus, B. subtilis, V. cholerae, E. coli, and P. aeruginosa, with MIC values ranging from 6.25 to 200 µg/mL. tandfonline.com

The following table summarizes the antibacterial activity of selected furan and morpholine derivatives.

| Compound Class/Derivative | Bacterial Strain(s) | Activity/Measurement |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC: 64 µg/mL ijabbr.com |

| 2,4-Disubstituted furan derivatives | Proteus vulgaris, Escherichia coli | Good antibacterial activity ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | Antibacterial effect ijabbr.com |

| Morpholine derivative (unspecified) | Various Gram-positive and Gram-negative bacteria | Inhibition zones: 16-31 mm researchgate.netpreprints.org |

| 4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | S. aureus, B. subtilis, V. cholerae, E. coli, P. aeruginosa | MIC: 6.25-200 µg/mL tandfonline.com |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative (Compound 7) | Gram-positive strains | MIC: 16-64 µg/mL mdpi.com |

The antifungal potential of furan and morpholine derivatives is well-documented. researchgate.net Furan-3-carboxamides have demonstrated significant in vitro activity against a variety of microorganisms, including yeasts and filamentous fungi. nih.gov

Morpholine derivatives are a known class of antifungal agents, with some used in agriculture as fungicides. nih.gov Their mechanism of action often involves the inhibition of sterol biosynthesis in fungi. nih.gov Novel azole derivatives incorporating a morpholine ring, such as UR-9746 and UR-9751, have shown in vitro activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans, with a potency comparable to fluconazole (B54011). nih.gov Another study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida and Aspergillus species. researchgate.net Furthermore, morpholine and piperidine-based surfactants have also exhibited antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

The table below presents findings on the antifungal efficacy of these derivatives.

| Compound Class/Derivative | Fungal Strain(s) | Activity/Measurement |

| Furan-3-carboxamides | Yeasts, Filamentous fungi | Significant in vitro activity nih.gov |

| Azole derivatives with a morpholine ring (UR-9746, UR-9751) | Candida albicans, Cryptococcus neoformans, other Candida species | Potency comparable to fluconazole nih.gov |

| 2-(2-Oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity researchgate.net |

| Morpholine and piperidine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal properties researchgate.net |

| Sila-analogue 24 (fenpropimorph analogue) | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Superior fungicidal potential than fenpropimorph (B1672530) and amorolfine (B1665469) nih.gov |

| Thiazol-2(3H)-imine derivatives (2d, 2e) | Candida albicans, Candida parapsilosis | MIC50 for 2e against C. parapsilosis = 1.23 µg/mL acs.org |

The furan ring is a component of various compounds that have been investigated for antiviral activity. nih.govresearchgate.net A study on furan-substituted spirothiazolidinones revealed that six analogues were active against the influenza A/H3N2 virus, with two compounds showing an EC50 value of approximately 1 µM. nih.gov This suggests that the furan scaffold can be a valuable component in the design of new antiviral agents.

| Compound Class/Derivative | Virus | Activity/Measurement |

| Furan-substituted spirothiazolidinones (3c, 3d) | Influenza A/H3N2 | EC50: ~1 µM nih.gov |

Derivatives of both furan and morpholine have been explored for their potential against Mycobacterium tuberculosis. A series of furanyl pyrazolo[3,4-b]quinoline-5-one derivatives were evaluated for their efficacy against the M. tuberculosis H37Rv strain, with some compounds showing potent inhibitory activity at a concentration of 1.6 µg/mL, which was more effective than the standard drug pyrazinamide. nih.gov Another study on substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans found that one derivative exhibited a MIC of 1.6 µg/mL against the same bacterial strain, outperforming several standard drugs. mdpi.com

Morpholine-containing compounds have also shown promise. A series of 1,8-naphthyridine (B1210474) derivatives incorporating a morpholine moiety demonstrated significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net

The following table summarizes the antitubercular activities of these derivatives.

| Compound Class/Derivative | Bacterial Strain | Activity/Measurement |

| Furanyl pyrazolo[3,4-b]quinoline-5-one derivatives (P1-6) | M. tuberculosis H37Rv | MIC: 1.6 µg/mL nih.gov |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | M. tuberculosis H37Rv | MIC: 1.6 µg/mL mdpi.com |

| 1,8-Naphthyridine with morpholine substituent (analogue 10) | M. tuberculosis H37Rv | Significant activity researchgate.net |

Anti-inflammatory Activity Profiling

Furan and its derivatives are known to possess anti-inflammatory properties. nih.govijabbr.com These compounds can exert their effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, and by regulating the expression of inflammatory mediators. nih.gov A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives identified several compounds with potent anti-inflammatory activity. For example, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of TNF-alpha formation with an IC50 value of 2.3 µM. nih.gov Other derivatives in this series were effective at inhibiting lysozyme (B549824) and β-glucuronidase release, as well as superoxide (B77818) anion generation. nih.gov

Similarly, morpholine derivatives have been investigated for their anti-inflammatory potential. A series of morpholinopyrimidine derivatives were synthesized and evaluated, with some compounds showing a significant reduction in NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The table below provides a summary of the anti-inflammatory profiling of these derivatives.

| Compound Class/Derivative | In Vitro Model/Target | Activity/Measurement |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-alpha formation | IC50: 2.3 µM nih.gov |

| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | IC50: 4.6 µM nih.gov |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release | IC50: 5.0 µM nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime (11a) | Superoxide anion generation | IC50: 2.7 µM nih.gov |

| Morpholinopyrimidine derivatives (V4, V8) | Nitric Oxide (NO) production, iNOS, COX-2 expression | Significant reduction nih.gov |

Anticancer Activity Investigations

The furan and morpholine moieties are integral components of many compounds investigated for their anticancer potential. nih.govnih.gov Research has shown that derivatives incorporating these rings exhibit cytotoxic activity against various human cancer cell lines.

Furan-based derivatives have demonstrated significant antiproliferative effects. For instance, certain furan-2-carboxamide derivatives have shown potent activity against a panel of cancer cell lines. nih.gov In one study, newly synthesized furan-based compounds were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative and an N-phenyl triazinone derivative, exhibited notable cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov These compounds were found to induce cell death through apoptosis by disrupting the cell cycle at the G2/M phase. nih.gov

Similarly, morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov In these studies, two compounds in particular, designated AK-3 and AK-10, displayed significant cytotoxic activity. AK-10 showed IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. nih.gov

The incorporation of both furan and pyrazoline groups into hydroquinone-chalcone hybrids has been shown to significantly enhance antiproliferative properties against MCF-7 and HT-29 (colorectal carcinoma) cells. mdpi.com

| Compound/Derivative Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | nih.gov |

| Furan-based N-phenyl triazinone | MCF-7 | 2.96 | nih.gov |

| Morpholine-quinazoline (AK-10) | A549 | 8.55 | nih.gov |

| MCF-7 | 3.15 | ||

| SHSY-5Y | 3.36 | ||

| Morpholine-quinazoline (AK-3) | A549 | 10.38 | nih.gov |

| MCF-7 | 6.44 | ||

| SHSY-5Y | 9.54 |

Other Potential Pharmacological Activities (e.g., Antioxidant)

The furan and morpholine scaffolds are also associated with other pharmacological activities, most notably antioxidant effects. nih.govresearchgate.net Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.

Natural furan derivatives have been shown to possess effective antioxidant properties. nih.gov Their anti-inflammatory effects are often linked to their ability to scavenge radicals produced during lipid peroxidation. nih.gov The antioxidant activity of furan fatty acids is primarily attributed to the electron-donating capacity of the furan ring. nih.gov

A series of morpholine Mannich base derivatives were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assay methods. researchgate.net The synthesized compounds demonstrated significant radical scavenging properties. researchgate.net Another study on thiomorpholine (B91149) derivatives, which are structurally similar to morpholine compounds, found that they could inhibit lipid peroxidation with IC50 values as low as 7.5 µM. nih.gov

| Compound/Derivative Type | Assay | Activity | Reference |

|---|---|---|---|

| Furan fatty acids | Lipid Peroxidation | Effective radical scavenging | nih.gov |

| Morpholine Mannich bases | DPPH & ABTS | Significant radical scavenging | researchgate.net |

| Thiomorpholine derivatives | Lipid Peroxidation | IC50 as low as 7.5 µM | nih.gov |

In Vivo Preclinical Models (Non-Human)

While in vitro studies provide valuable initial data, in vivo preclinical models are crucial for evaluating the efficacy of a compound in a living organism.

Information on the in vivo efficacy of furan-morpholine derivatives in disease models is limited in publicly available research. However, studies on related structures provide some insights. For instance, a novel biaryloxazolidinone-hydrazone derivative containing a terminal morpholine ring, compound D13, demonstrated potent and dose-dependent efficacy in a mouse model of peritonitis infection caused by Linezolid-Resistant Staphylococcus aureus (LRSA). acs.org This highlights the potential of morpholine-containing compounds to exhibit significant in vivo activity. acs.org

Furthermore, a study on thiomorpholine derivatives in Triton WR-1339-induced hyperlipidemic rats showed that the most active compound decreased triglyceride, total cholesterol, and low-density lipoprotein levels by 80%, 78%, and 76%, respectively, indicating potent hypolipidemic action in an in vivo model. nih.gov While not directly focused on anticancer or antioxidant efficacy, these studies underscore the potential for derivatives of these scaffolds to be effective in non-human preclinical models.

Structure Activity Relationship Sar Studies of 1 Furan 2 Yl 2 Morpholin 3 Yl Ethanone Analogs

Identification of Key Pharmacophoric Features

No specific studies identifying the key pharmacophoric features of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone analogs were found. General knowledge suggests that the furan (B31954) ring's aromaticity and the morpholine's hydrogen bonding capacity could be important, but this is speculative without direct experimental evidence for this specific scaffold.

Impact of Furan Ring Substitutions on Biological Activity

While the impact of furan ring substitutions is a critical aspect of SAR for many furan-containing compounds, no literature was identified that specifically investigates these modifications on the this compound core and their resulting effect on biological activity.

Role of Morpholine (B109124) Substitutions on Biological Activity

The influence of substituents on the morpholine ring is a key determinant of activity in many drug classes. e3s-conferences.orgresearchgate.net However, for the specific this compound framework, there is a lack of published research detailing how substitutions on the morpholine moiety affect biological outcomes.

Influence of Linker Modifications

The ethanone (B97240) linker connecting the furan and morpholine rings is a crucial component of the molecular architecture. Modifications to this linker could significantly alter the compound's conformational flexibility and orientation, thereby impacting its interaction with biological targets. Despite its importance, no studies on the influence of modifying this linker in the context of this compound analogs were found.

Stereochemical Effects on Biological Activity

The morpholin-3-yl moiety in the target compound contains a chiral center, suggesting that stereochemistry could play a critical role in its biological activity. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov However, no stereoselective synthesis or chiral separation studies for this compound analogs, nor any investigation into their stereochemical effects on biological activity, are available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are valuable tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. Such models can help in the design of more potent analogs. A search for QSAR studies on this compound analogs did not yield any specific results, indicating that this class of compounds has likely not been subjected to such computational analysis.

Molecular and Mechanistic Investigations

Target Identification and Validation

There is no available scientific literature identifying or validating specific biological targets for 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone.

Elucidation of Molecular Mechanisms of Action

No studies have been published that elucidate the molecular mechanisms of action for this compound.

There are no documented enzyme inhibition studies for this compound.

Information regarding receptor binding assays for this compound is not available in the current body of scientific research.

There is no research available on the modulation of cellular pathways by this compound.

Computational and Theoretical Studies

No computational or theoretical studies, including molecular docking simulations, have been published for this compound.

There are no molecular docking simulations available in the scientific literature that describe the interaction of this compound with any biological target.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide atomic-level insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can predict the stability of the protein-ligand complex and characterize the conformational changes that occur upon binding. nih.govresearchgate.net

The stability of the binding interaction is a crucial factor in determining a compound's potential efficacy. MD simulations assess this stability by calculating metrics like the Root Mean Square Deviation (RMSD). RMSD analysis tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. mdpi.com A low and stable RMSD value for the protein-ligand complex suggests that the ligand has found a stable binding pose within the protein's active site, indicating a strong and sustained interaction. mdpi.com Conversely, large fluctuations in RMSD may indicate an unstable binding mode. mdpi.com

Another key metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein are flexible or rigid. nih.gov By comparing the RMSF of the protein with and without the ligand bound, researchers can determine how the binding of this compound might alter the protein's dynamics. Lower RMSF values in the binding site residues upon ligand binding often correlate with effective and stable interactions. mdpi.com

Furthermore, MD simulations are invaluable for observing the dynamic conformational changes that are often necessary for biological function. chemrxiv.org These simulations can reveal how the ligand adjusts its own conformation to fit optimally within the binding pocket and how the protein, in turn, may change its shape to accommodate the ligand. nih.gov For furan-containing derivatives, studies have shown that MD simulations can reveal stable complex formations, providing detailed data on the dynamics of the interaction. researchgate.net These insights are critical for understanding the mechanism of action and for guiding the rational design of more potent derivatives.

| Parameter | Value (Example) | Significance |

|---|---|---|

| Protein RMSD | ~2.0 Å | Indicates the protein maintains a stable overall conformation throughout the simulation. mdpi.com |

| Ligand RMSD | ~1.5 Å | Suggests the ligand remains stably bound in the binding pocket with minimal deviation. |

| Binding Site Residue RMSF | <1.0 Å | Low fluctuation values indicate that key residues in the binding site are stabilized by the ligand interaction. |

| Radius of Gyration (Rg) | 1.95-2.00 nm | Measures the compactness of the protein-ligand complex, with stable values indicating a consistently folded state. researchgate.net |

Quantum Chemical Calculations (e.g., DFT for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity. espublisher.com For this compound, DFT can provide a detailed understanding of its electronic structure, which is fundamental to its interaction with biological targets. researchgate.net These calculations are used to optimize the molecule's three-dimensional geometry and to analyze its electron distribution. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. espublisher.comresearchgate.net A smaller gap generally implies higher reactivity.

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Such information is invaluable for predicting how this compound might orient itself within a protein's binding site to form non-covalent interactions like hydrogen bonds or electrostatic interactions.

The reactivity of this compound is significantly influenced by its constituent furan (B31954) and morpholine (B109124) rings. The furan ring is an electron-rich aromatic heterocycle, making it prone to electrophilic reactions. ijabbr.compharmaguideline.com DFT studies on furan itself confirm its nucleophilic character, with a tendency to act as an electron donor in interactions. mdpi.com These theoretical calculations help to rationalize the molecule's behavior and predict its potential metabolic pathways or chemical interactions. researchgate.net

| Descriptor | Typical Value Range (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. mdpi.com |

| LUMO Energy | -1.0 to -2.0 eV | Represents the energy of the lowest available electron orbital and the molecule's electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. espublisher.com |

| Dipole Moment | ~3.0 to 4.0 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions. researchgate.net |

In Silico ADME Prediction (Focus on principles of drug-likeness for research direction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery, allowing for the early assessment of a compound's potential to become a successful drug. audreyli.com This process evaluates the "drug-likeness" of a molecule like this compound based on its physicochemical properties. researchgate.net Good drug-likeness suggests a higher probability of favorable pharmacokinetics and oral bioavailability. ymerdigital.com

The most widely recognized guideline for assessing drug-likeness is Lipinski's Rule of Five. ymerdigital.com This rule states that orally active drugs generally possess:

A molecular weight (MW) of less than 500 Daltons.

A lipophilicity value (logP) of less than 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

Compounds that adhere to these rules are more likely to be readily absorbed and distributed in the body. ymerdigital.com Other important descriptors include the Topological Polar Surface Area (TPSA), which should ideally be less than 140 Ų for good cell membrane permeability, and the number of rotatable bonds, which affects conformational flexibility and binding. nih.govjetir.org

For this compound, an analysis of its structure against these principles provides valuable direction for research. Its relatively small size and the presence of both furan and morpholine moieties suggest properties that are generally favorable. For instance, similar furan-morpholine containing compounds have been shown to possess good drug-likeness properties in computational studies. researchgate.net By calculating these parameters, medicinal chemists can predict potential liabilities early on and prioritize compounds that have a higher likelihood of success, or rationally design modifications to improve the ADME profile. orientjchem.org

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 195.21 g/mol | <500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤10 | Yes |

| LogP (Estimated) | ~0.5 - 1.5 | <5 | Yes |

| Topological Polar Surface Area (TPSA) | ~58.8 Ų | <140 Ų | Yes |

Advanced Analytical Characterization of 1 Furan 2 Yl 2 Morpholin 3 Yl Ethanone and Its Derivatives

Spectroscopic Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the furan (B31954) ring, the ethanone (B97240) backbone, and the morpholine (B109124) ring. Based on analyses of structurally similar furan and morpholine derivatives, the predicted chemical shifts (δ) and multiplicities are as follows rsc.orgmdpi.comresearchgate.net:

Furan Protons: The three protons on the furan ring typically appear in the aromatic region. The proton at position 5 (H-5') is expected to be the most deshielded, appearing as a doublet of doublets around δ 7.6 ppm. The proton at position 3 (H-3') would likely resonate around δ 7.2 ppm as a doublet, while the proton at position 4 (H-4') would appear as a triplet around δ 6.6 ppm.

Ethanone Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) alpha to the carbonyl group are diastereotopic and would likely appear as a multiplet or two distinct doublet of doublets in the range of δ 3.5-4.0 ppm mdpi.com.

Morpholine Protons: The protons on the morpholine ring would exhibit complex splitting patterns in the aliphatic region (δ 2.5-4.0 ppm). The N-H proton of the morpholine ring is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The predicted chemical shifts for the key carbon atoms are:

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, with a characteristic signal expected around δ 195-198 ppm mdpi.com.

Furan Carbons: The carbons of the furan ring are anticipated to appear between δ 106 and 155 ppm. The carbon attached to the carbonyl group (C-2') would be around δ 152-155 ppm, while the other carbons would resonate at higher fields mdpi.com.

Ethanone Methylene Carbon: The methylene carbon adjacent to the carbonyl group is expected to have a signal in the range of δ 40-45 ppm mdpi.com.

Morpholine Carbons: The carbon atoms of the morpholine ring would appear in the aliphatic region, typically between δ 40 and 70 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |

| ~7.6 (dd) | Furan H-5' | ~197.0 | C=O |

| ~7.2 (d) | Furan H-3' | ~154.0 | Furan C-2' |

| ~6.6 (t) | Furan H-4' | ~147.0 | Furan C-5' |

| ~3.5-4.0 (m) | Ethanone CH₂ | ~118.0 | Furan C-3' |

| ~2.5-4.0 (m) | Morpholine CH₂ | ~112.0 | Furan C-4' |

| Broad singlet | Morpholine NH | ~40-70 | Morpholine Carbons |

| ~43.0 | Ethanone CH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band for the ketone carbonyl group. Other key absorptions would confirm the presence of the furan and morpholine moieties nist.gov.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp peak between 1665 and 1685 cm⁻¹, characteristic of an aryl ketone conjugated with the furan ring.

N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ from the secondary amine in the morpholine ring.

C-H Stretches: Aromatic C-H stretching vibrations from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and ethanone methylene groups would be observed just below 3000 cm⁻¹.

C-O-C Stretches: Strong absorptions corresponding to the ether linkages in both the furan and morpholine rings are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine (Morpholine) |

| >3000 | C-H Stretch | Aromatic (Furan) |

| <3000 | C-H Stretch | Aliphatic (Morpholine, Ethanone) |

| 1665-1685 | C=O Stretch | Conjugated Ketone |

| 1050-1250 | C-O-C Stretch | Ether (Furan, Morpholine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The chromophore in this compound is the 2-acetylfuran (B1664036) moiety. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions nist.govnist.govnist.gov. A study of a similar compound, 1-Furan-2-yl-3-pyridin-2-yl-propenone, utilized UV spectrometry for detection, highlighting its applicability to this class of molecules nih.gov. The expected maximum absorption wavelengths (λmax) would likely be observed in the range of 250-300 nm, corresponding to the conjugated system of the furan ring and the carbonyl group.

Mass Spectrometric Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule with high confidence. For this compound (C₁₀H₁₃NO₃), the calculated exact mass is 195.0895 u. HRMS analysis, typically using an ESI-TOF instrument, would aim to detect the protonated molecule, [M+H]⁺, with an expected m/z of 196.0972 mdpi.com. The confirmation of this value to within a few parts per million (ppm) provides unambiguous evidence for the compound's elemental composition. Fragmentation analysis would further support the proposed structure, with likely losses corresponding to the morpholine group or cleavage adjacent to the carbonyl group.

LC-MS and GC-MS Techniques for Purity and Identity Confirmation

Hyphenated chromatographic and mass spectrometric techniques are indispensable for separating complex mixtures and for confirming the purity and identity of synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound researchgate.net. A reversed-phase HPLC method coupled with a mass spectrometer would allow for the separation of the target compound from any starting materials, byproducts, or degradation products nih.gov. The mass spectrometer serves as a highly specific detector, confirming the molecular weight of the eluting peak and thus verifying its identity. LC-MS/MS can further provide structural confirmation through collision-induced dissociation (CID) fragmentation patterns nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds mdpi.com. While the target compound may have limited volatility due to its polar functional groups, GC-MS analysis could be possible, potentially after a derivatization step to increase volatility and thermal stability. This method is highly effective for separating isomers and providing high-resolution separation of complex mixtures mdpi.com. The resulting mass spectrum provides a characteristic fingerprint that can be used for identification.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this class of compounds.

Detailed research findings on analogous morpholine-substituted and furan-containing ketones reveal that C18 columns are highly effective for their separation. nih.govsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. nih.govsielc.com Detection is commonly achieved using a UV detector, with wavelengths set to 254 nm and 280 nm to monitor the aromatic furan moiety. nih.gov Gradient elution, where the mobile phase composition is varied over time, allows for the efficient separation of compounds with a range of polarities. nih.gov

Table 1: Illustrative HPLC Method for a Structurally Related Morpholine Derivative

| Parameter | Condition |

|---|---|

| Column | Waters XSELECT CSH C18 (4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile nih.gov |

| Gradient | 10% B to 90% B over 25 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm and 280 nm nih.gov |

| Column Temperature | Ambient nih.gov |

This table represents a typical HPLC method for a morpholine-containing compound, providing a basis for the analysis of this compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile derivatives or potential impurities.

For furan derivatives, capillary columns with a stationary phase like 5% phenyl polymethylsiloxane (e.g., HP-5MS) are commonly used due to their robustness and efficiency in separating a wide range of compounds. mdpi.comnih.gov The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. mdpi.com The temperature of the column is typically programmed to increase over the course of the analysis to facilitate the separation of compounds with different boiling points. nih.gov A mass spectrometer detector allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Representative GC-MS Parameters for the Analysis of Furan Derivatives

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) mdpi.com |

| Carrier Gas | Helium at 1 mL/min mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 10 °C/min to 320 °C (hold 2 min) nih.gov |

| MS Detector | Electron Ionization (EI) at 70 eV nih.gov |

| Scan Range | m/z 40-600 nih.gov |

This table outlines a general GC-MS method applicable to the analysis of furan-containing compounds, which could be adapted for derivatives of this compound.

Given the presence of a stereocenter at the 3-position of the morpholine ring, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides (e.g., vancomycin-based phases). csfarmacie.cznih.gov The choice of CSP and mobile phase is crucial for achieving successful enantioseparation. Both normal-phase (using nonpolar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase (using aqueous-organic mobile phases) modes can be employed. csfarmacie.cznih.gov The pH of the mobile phase can also be a critical factor in optimizing the resolution on certain CSPs. csfarmacie.cznih.gov

Table 3: Exemplary Chiral HPLC Conditions for the Separation of Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chirobiotic V CSP |

| Mobile Phase | Tetrahydrofuran - 0.5% Triethylamine Acetate Buffer (15:85) nih.gov |

| Flow Rate | 0.7 mL/min nih.gov |

| Detection | UV at appropriate wavelength |

| Column Temperature | Controlled (e.g., 25 °C) |

This table illustrates a potential chiral HPLC method, based on the separation of other chiral molecules, that could be adapted for the enantiomeric resolution of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This is achieved through the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its proposed structure and purity. For this compound (C₁₀H₁₃NO₃), the theoretical elemental composition would be calculated and compared against the experimental findings.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for a Furan-Containing Heterocyclic Ketone

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 61.53 | 61.49 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 7.17 | 7.12 |

This table provides a representative comparison of theoretical and experimental elemental analysis data for a compound with a similar elemental composition to this compound, demonstrating the expected level of agreement for a pure sample.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone

A comprehensive review of the scientific literature reveals that the specific chemical entity, this compound, is a novel compound that has not yet been synthesized or characterized. There is a notable absence of published research detailing its synthesis, physicochemical properties, or biological activity.

However, the constituent functional groups, the furan (B31954) ring and the morpholine (B109124) scaffold, are individually well-represented in medicinal chemistry and have been incorporated into a vast number of biologically active molecules. ijabbr.comutripoli.edu.ly The furan nucleus is a key component in numerous approved drugs and serves as a versatile scaffold for the development of new therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyresearchgate.netresearchgate.net Similarly, the morpholine ring is considered a "privileged pharmacophore" in drug discovery. nih.govresearchgate.net Its incorporation into a molecule can enhance pharmacological potency, modulate pharmacokinetic properties, and improve metabolic stability. nih.govnih.gov The morpholine moiety is present in a variety of approved drugs for conditions affecting the central nervous system, as well as in experimental agents for cancer and infectious diseases. e3s-conferences.orgnih.govresearchgate.net

The research landscape can be viewed as having two well-established foundations—furan chemistry and morpholine chemistry—that have yet to be conjoined in the specific arrangement of this compound. The existing body of work on analogous compounds suggests that this novel structure holds significant potential for biological activity.

Identification of Research Gaps and Challenges

The most significant research gap is the complete lack of data on this compound itself. The primary challenge, therefore, is the development of a viable and efficient synthetic route to produce the compound.

Key challenges in the synthesis are anticipated to be:

Stereocontrol: The morpholin-3-yl moiety contains a stereocenter. A non-stereoselective synthesis would result in a racemic mixture, requiring subsequent resolution, which can be a complex and costly process. Developing an asymmetric synthesis to selectively produce one enantiomer would be a significant hurdle.

Multi-step Synthesis: The construction of the target molecule will likely involve a multi-step pathway. For instance, the synthesis of a suitably protected 3-substituted morpholine precursor is a non-trivial task. researchgate.net Subsequent coupling of this fragment with a furan-2-yl ethanone (B97240) derivative would need to be optimized to achieve a good yield.

Purification and Characterization: As a novel compound, establishing robust methods for its purification and developing a comprehensive analytical profile (NMR, MS, IR, etc.) will be essential first steps upon successful synthesis.

Beyond the synthesis, the entire field of its biological evaluation remains unexplored. There is no information on its potential molecular targets, its efficacy in any disease model, or its pharmacokinetic and toxicological profile.

Emerging Trends in Furan- and Morpholine-Based Chemistry Relevant to the Compound

Recent advancements in both furan and morpholine chemistry provide a fertile ground for the future investigation of this compound.

Furan Chemistry:

Sustainable Synthesis: There is a growing trend in utilizing biomass-derived platform chemicals, such as furfural, for the synthesis of furan-containing compounds. This aligns with the principles of green chemistry and could offer sustainable routes to furan-based starting materials.

Novel Coupling Methodologies: Advances in transition-metal catalysis, such as copper/palladium-catalyzed cross-coupling reactions, are enabling the synthesis of highly functionalized and unsymmetrically substituted furans, which could be adapted for the synthesis of the target compound and its derivatives. acs.org

Expanded Biological Applications: The exploration of furan derivatives continues to expand into new therapeutic areas. Recent studies have highlighted their potential as tubulin polymerization inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. nih.gov

Morpholine Chemistry:

Privileged Scaffold in CNS Drug Discovery: The morpholine ring is increasingly recognized for its ability to impart favorable properties for central nervous system drug candidates, such as a balanced lipophilic-hydrophilic profile and improved metabolic stability. nih.gov

Innovative Synthetic Strategies: New synthetic methods are continuously being developed to access substituted morpholines with high stereochemical control. nih.govresearchgate.net Palladium-catalyzed carboamination reactions, for example, have emerged as a powerful tool for constructing substituted morpholine rings. nih.gov

Morpholine as a Pharmacokinetic Modulator: Medicinal chemists are strategically employing the morpholine moiety not just for its direct interaction with biological targets, but also to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govnih.gov

These emerging trends suggest that the synthesis and study of this compound are timely and can leverage cutting-edge chemical technologies.

Potential for Further Translational Research (excluding human trials)

Given the extensive biological activities associated with both furan and morpholine derivatives, there is a strong rationale for pursuing translational research on this compound following its initial synthesis and characterization.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale Based on Constituent Moieties | Examples of Preclinical Studies |

| Oncology | Many furan derivatives exhibit cytotoxic activity against various cancer cell lines. nih.gov The morpholine ring is a key feature in several kinase inhibitors, including mTOR inhibitors, which are crucial in cancer signaling pathways. nih.govmdpi.com | In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon). mdpi.com Mechanistic studies to determine the mode of action (e.g., apoptosis induction, cell cycle arrest). nih.gov |

| Central Nervous System (CNS) Disorders | Furan-containing compounds have shown antidepressant, anxiolytic, and anticonvulsant properties. utripoli.edu.ly Morpholine is a common scaffold in drugs targeting CNS receptors and can improve brain penetration. nih.gov | Receptor binding assays for key CNS targets (e.g., serotonin, dopamine (B1211576) receptors). Behavioral models in rodents to assess potential antidepressant, anxiolytic, or anticonvulsant effects. |

| Infectious Diseases | Furan derivatives have a long history as antimicrobial agents. utripoli.edu.lyresearchgate.net The morpholine ring is present in some antibacterial and antifungal drugs. e3s-conferences.org | In vitro screening against a panel of pathogenic bacteria and fungi to determine minimum inhibitory concentrations (MICs). |

Further translational research would involve a systematic preclinical evaluation pipeline. This would start with in vitro target validation and cellular assays, followed by pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding). Promising candidates would then advance to in vivo efficacy studies in relevant animal models of disease.

Strategies for Optimization and Development of Next-Generation Compounds

Assuming that the parent compound, this compound, demonstrates interesting biological activity, a clear strategy for optimization and the development of next-generation analogs can be outlined. This would primarily involve a comprehensive Structure-Activity Relationship (SAR) study.

Key Optimization Strategies:

| Strategy | Description |

| Molecular Modeling and Docking | Utilize computational tools to predict the binding mode of the lead compound to potential biological targets. This can guide the rational design of new analogs with improved binding affinity and selectivity. mdpi.com |

| SAR of the Furan Ring | Synthesize analogs with various substituents at the 5-position of the furan ring. Modifications could include small alkyl groups, halogens, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the binding pocket. |

| SAR of the Morpholine Ring | Explore substitutions on the morpholine nitrogen (e.g., with small alkyl or aryl groups) to modulate basicity and potential interactions. Synthesize analogs with substitutions at other positions on the morpholine ring (e.g., C-2, C-5, C-6) to explore the spatial arrangement within the target. |

| Modification of the Ethanone Linker | Reduce the ketone to a hydroxyl group to introduce a hydrogen-bonding moiety and a new stereocenter. Modify the length of the linker between the two heterocyclic rings. |

| Physicochemical and Pharmacokinetic Profiling | Concurrently with potency testing, evaluate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the new analogs. The goal is to achieve a multiparameter optimization of not only biological activity but also drug-like properties. acs.org |

By systematically applying these strategies, it would be possible to identify key structural features responsible for the biological activity and to develop next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, making them suitable candidates for further preclinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone?

- Methodological Answer :

- Friedel-Crafts Acylation : React morpholine derivatives with furan-containing acyl chlorides using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Cross-Coupling Reactions : Utilize copper-catalyzed oxidative coupling (as in ) to introduce the morpholine moiety to the furan-ethanone backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are standard for isolating pure product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR (e.g., DMSO-d₆ or CDCl₃): Assign signals for furan protons (δ 6.2–7.6 ppm) and morpholine carbons (δ 40–70 ppm). Compare to similar compounds like 2-(diphenylphosphoryl)-1-(furan-2-yl)ethanone ( ) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and morpholine N–H stretches (~3300 cm⁻¹) using KBr pellets .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS, referencing fragmentation patterns of ethanone derivatives (e.g., 2-Acetylfuran, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.